molecular formula C23H25Cl2NO3 B12630770 C23H25Cl2NO3

C23H25Cl2NO3

Cat. No.: B12630770
M. Wt: 434.4 g/mol
InChI Key: OVLCAYSYTXFLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the molecular formula C23H25Cl2NO3 Levocetirizine dihydrochloride . It is a selective histamine H1 antagonist used to treat various allergic symptoms. Levocetirizine is the R-enantiomer of cetirizine and has a greater affinity for the histamine H1 receptor than cetirizine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Levocetirizine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorobenzhydryl piperazine with 2-chloroethanol to form the intermediate, which is then reacted with chloroacetic acid to produce levocetirizine . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of levocetirizine dihydrochloride involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Levocetirizine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Levocetirizine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Levocetirizine dihydrochloride exerts its effects by selectively binding to the histamine H1 receptors, thereby blocking the action of histamine, a substance in the body that causes allergic symptoms. This binding prevents the cascade of allergic reactions, reducing symptoms such as itching, swelling, and rashes . The molecular targets include the histamine H1 receptors located on various cells, including those in the respiratory tract and skin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Levocetirizine dihydrochloride is unique due to its high selectivity and affinity for the histamine H1 receptor, which results in fewer side effects and greater efficacy in treating allergic symptoms compared to its counterparts .

Properties

Molecular Formula

C23H25Cl2NO3

Molecular Weight

434.4 g/mol

IUPAC Name

N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C23H24ClNO3.ClH/c1-26-21-12-8-17(9-13-21)14-25-15-19-4-3-5-22(27-2)23(19)28-16-18-6-10-20(24)11-7-18;/h3-13,25H,14-16H2,1-2H3;1H

InChI Key

OVLCAYSYTXFLGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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